molecular formula C27H25F6N3O B2545947 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide CAS No. 1024383-73-0

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide

Cat. No. B2545947
CAS RN: 1024383-73-0
M. Wt: 521.507
InChI Key: SYVBIEIXVXCPGA-UHFFFAOYSA-N
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Description

The compound “2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a diphenylmethyl group, which is a common structural motif in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a degree of three-dimensionality to the molecule, and the trifluoromethyl groups would likely strongly influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the trifluoromethyl groups. Piperazine rings can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring and the trifluoromethyl groups could potentially make the compound quite polar, which would influence properties such as solubility and boiling point .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F6N3O/c28-26(29,30)21-15-22(27(31,32)33)17-23(16-21)34-24(37)18-35-11-13-36(14-12-35)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15-17,25H,11-14,18H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVBIEIXVXCPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide

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